molecular formula C8H9BrN2O3 B11777001 Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate CAS No. 1779121-83-3

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate

Cat. No.: B11777001
CAS No.: 1779121-83-3
M. Wt: 261.07 g/mol
InChI Key: CZMLGQOFUDGWER-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that features both pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with hydrazine to form the pyrazole ring, followed by cyclization with an appropriate oxazole precursor . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[5,1-b]oxazole derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Properties

CAS No.

1779121-83-3

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

IUPAC Name

ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C8H9BrN2O3/c1-2-13-8(12)6-5(9)7-11(10-6)3-4-14-7/h2-4H2,1H3

InChI Key

CZMLGQOFUDGWER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CCOC2=C1Br

Origin of Product

United States

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